![molecular formula C18H25NO2 B3812778 4-(cyclobutylcarbonyl)-2-(3-phenylpropyl)morpholine](/img/structure/B3812778.png)
4-(cyclobutylcarbonyl)-2-(3-phenylpropyl)morpholine
Overview
Description
The compound “4-(cyclobutylcarbonyl)-2-(3-phenylpropyl)morpholine” is an organic compound based on its structure. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a morpholine ring with a cyclobutylcarbonyl group attached at the 4-position and a 3-phenylpropyl group attached at the 2-position .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The morpholine ring could potentially be opened under acidic or basic conditions, and the carbonyl group could undergo various reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .Mechanism of Action
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Alternatively, it could be used as a starting point for the synthesis of a library of similar compounds for screening .
properties
IUPAC Name |
cyclobutyl-[2-(3-phenylpropyl)morpholin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-18(16-9-5-10-16)19-12-13-21-17(14-19)11-4-8-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCCOQJMHZBJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylcarbonyl)-2-(3-phenylpropyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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